molecular formula C16H14Cl2O B3025100 2',3'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-19-2

2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Cat. No.: B3025100
CAS No.: 898769-19-2
M. Wt: 293.2 g/mol
InChI Key: PDYOJLSFHUXWJD-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-methylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-3-(4-methylphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2’,3’-Dichloro-3-(4-methylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3-methylphenol: Similar in structure but lacks the propiophenone moiety.

    2’,4’-Dichloro-3-(3-methylphenyl)propiophenone: Similar but with different positions of chlorine and methyl groups.

Uniqueness

This uniqueness makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)13-3-2-4-14(17)16(13)18/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYOJLSFHUXWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644144
Record name 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-19-2
Record name 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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